Cas no 71302-27-7 (Phenanthro[1,2-c]furan-8(4H)-one,3b,5,5a,6,7,9,9a,9b,10,11-decahydro-7-hydroxy-3b,6-bis(hydroxymethyl)-6,9a-dimethyl-,(3bS,5aR,6S,7S,9aR,9bR)- (9CI))

Phenanthro[1,2-c]furan-8(4H)-one,3b,5,5a,6,7,9,9a,9b,10,11-decahydro-7-hydroxy-3b,6-bis(hydroxymethyl)-6,9a-dimethyl-,(3bS,5aR,6S,7S,9aR,9bR)- (9CI) structure
71302-27-7 structure
Productnaam:Phenanthro[1,2-c]furan-8(4H)-one,3b,5,5a,6,7,9,9a,9b,10,11-decahydro-7-hydroxy-3b,6-bis(hydroxymethyl)-6,9a-dimethyl-,(3bS,5aR,6S,7S,9aR,9bR)- (9CI)
CAS-nummer:71302-27-7
MF:C20H28O5
MW:348.433326721191
CID:564840
PubChem ID:126291

Phenanthro[1,2-c]furan-8(4H)-one,3b,5,5a,6,7,9,9a,9b,10,11-decahydro-7-hydroxy-3b,6-bis(hydroxymethyl)-6,9a-dimethyl-,(3bS,5aR,6S,7S,9aR,9bR)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Phenanthro[1,2-c]furan-8(4H)-one,3b,5,5a,6,7,9,9a,9b,10,11-decahydro-7-hydroxy-3b,6-bis(hydroxymethyl)-6,9a-dimethyl-,(3bS,5aR,6S,7S,9aR,9bR)- (9CI)
    • spongiatriol
    • 71302-27-7
    • (3bS,5aR,6S,7S,9aR,9bR)-7-hydroxy-3b,6-bis(hydroxymethyl)-6,9a-dimethyl-4,5,5a,7,9,9b,10,11-octahydronaphtho[2,1-e][2]benzofuran-8-one
    • DTXSID90991599
    • 18-Nor-16-oxaandrosta-13(17),14-dien-2-one, 3-hydroxy-4,8-bis(hydroxymethyl)-4-methyl-, (3alpha,4beta,5alpha)-
    • Epispongiatriol
    • 7-Hydroxy-3b,6-bis(hydroxymethyl)-6,9a-dimethyl-3b,5,5a,6,7,9,9a,9b,10,11-decahydrophenanthro[1,2-c]furan-8(4H)-one
    • Inchi: InChI=1S/C20H28O5/c1-18-7-14(23)17(24)19(2,10-21)15(18)5-6-20(11-22)13-9-25-8-12(13)3-4-16(18)20/h8-9,15-17,21-22,24H,3-7,10-11H2,1-2H3/t15-,16-,17-,18+,19-,20-/m1/s1
    • InChI-sleutel: MCWBEUKGVFWARY-IGOIZDSHSA-N
    • LACHT: CC12CC(=O)C(C(C1CCC3(C2CCC4=COC=C43)CO)(C)CO)O

Berekende eigenschappen

  • Exacte massa: 348.19374
  • Monoisotopische massa: 348.193674
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 2
  • Complexiteit: 564
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 90.9
  • XLogP3: 2.2

Experimentele eigenschappen

  • Dichtheid: 1.237
  • Kookpunt: 522.8°C at 760 mmHg
  • Vlampunt: 270°C
  • Brekindex: 1.564
  • PSA: 90.9
Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd